molecular formula C14H10ClFN2O3 B7575204 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

Número de catálogo B7575204
Peso molecular: 308.69 g/mol
Clave InChI: UMAZUZKFAANNOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other related diseases.

Mecanismo De Acción

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 inhibits 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the secretion of fluid and mucus in the affected tissues.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been shown to effectively block this compound chloride channel activity in vitro and in vivo. It has also been demonstrated to reduce airway surface liquid height, increase mucociliary clearance, and improve lung function in animal models of CF and COPD.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 is a highly specific and potent inhibitor of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity, making it an ideal tool for studying the physiological and pathological roles of this compound in various tissues and organs. However, its use in lab experiments is limited by its relatively high cost and potential toxicity at high concentrations.

Direcciones Futuras

There are several potential future directions for the research and development of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in humans to determine its potential as a therapeutic agent for the treatment of CF and other related diseases.
3. Development of novel 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid inhibitors with improved potency, selectivity, and safety profiles.
4. Exploration of the therapeutic potential of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in other diseases and conditions, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
5. Investigation of the molecular mechanisms underlying 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172's effects on this compound chloride channel activity and its potential interactions with other proteins and signaling pathways.

Métodos De Síntesis

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-2-fluorobenzoic acid with 4-chlorophenyl isocyanate to form the corresponding carbamate intermediate, which is then treated with thionyl chloride to generate the final product.

Aplicaciones Científicas De Investigación

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been widely used as a research tool to study the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. It has also been investigated as a potential therapeutic agent for the treatment of CF and other related diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and secretory diarrhea.

Propiedades

IUPAC Name

5-[(4-chlorophenyl)carbamoylamino]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-8-1-3-9(4-2-8)17-14(21)18-10-5-6-12(16)11(7-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZUZKFAANNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.